molecular formula C13H9ClO3 B14658014 Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester CAS No. 40501-42-6

Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester

Cat. No.: B14658014
CAS No.: 40501-42-6
M. Wt: 248.66 g/mol
InChI Key: FWSWFCIRSUDUOM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester is an organic compound that belongs to the class of esters. It is derived from benzoic acid and 2-chlorophenol. This compound is known for its aromatic properties and is used in various chemical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, 2-chlorophenyl ester typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-chlorophenol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-Hydroxybenzoic acid+2-ChlorophenolAcid CatalystBenzoic acid, 2-hydroxy-, 2-chlorophenyl ester+Water\text{2-Hydroxybenzoic acid} + \text{2-Chlorophenol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Hydroxybenzoic acid+2-ChlorophenolAcid Catalyst​Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester+Water

Industrial Production Methods

In industrial settings, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed back to 2-hydroxybenzoic acid and 2-chlorophenol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Oxidation and Reduction: The ester can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: 2-Hydroxybenzoic acid and 2-chlorophenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its aromatic structure.

    Industry: Used in the production of fragrances, flavorings, and as a preservative.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, 2-chlorophenyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release 2-hydroxybenzoic acid, which is known to inhibit certain enzymes. The aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxybenzoate: Another ester of 2-hydroxybenzoic acid, but with ethanol instead of 2-chlorophenol.

    Methyl 2-hydroxybenzoate: Similar structure but with a methyl group instead of a chlorophenyl group.

    2-Hydroxybenzoic acid, 2-chlorophenyl ester: Similar but lacks the benzoic acid moiety.

Uniqueness

Benzoic acid, 2-hydroxy-, 2-chlorophenyl ester is unique due to the presence of both a hydroxyl group and a chlorophenyl group, which impart distinct chemical properties and reactivity. This combination makes it valuable in various chemical syntheses and applications.

Properties

CAS No.

40501-42-6

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

(2-chlorophenyl) 2-hydroxybenzoate

InChI

InChI=1S/C13H9ClO3/c14-10-6-2-4-8-12(10)17-13(16)9-5-1-3-7-11(9)15/h1-8,15H

InChI Key

FWSWFCIRSUDUOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Cl)O

Origin of Product

United States

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